molecular formula C18H19ClN4O3S B2939102 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1215833-09-2

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2939102
CAS No.: 1215833-09-2
M. Wt: 406.89
InChI Key: HNUZPXAHKDOGNC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzothiazole core linked to a dimethylaminoethyl group and a nitro-substituted benzene ring. Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents, while the dimethylaminoethyl group contributes to basicity and membrane permeability . The nitro group at the 3-position of the benzamide may influence electronic properties and binding affinity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S.ClH/c1-20(2)10-11-21(18-19-15-8-3-4-9-16(15)26-18)17(23)13-6-5-7-14(12-13)22(24)25;/h3-9,12H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZPXAHKDOGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Amidation: The final step involves the reaction of the benzothiazole derivative with 2-(dimethylamino)ethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Features Biological Activity Reference
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride Benzothiazole, dimethylaminoethyl, nitrobenzamide Not explicitly reported; inferred antimicrobial/antitumor potential based on analogs
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole, thiourea linker, substituted benzamide Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide Benzothiazole fused with triazole, thioacetamide linker No explicit data; structural complexity suggests potential kinase inhibition
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Fluorinated benzothiazole, piperidinylsulfonyl, dimethylaminoethyl Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase)
Ranitidine Hydrochloride Nitroethenediamine, furanyl-methylthio group, dimethylamino Histamine H2-receptor antagonist (anti-ulcer)

Key Differences and Implications

Benzothiazole Core Modifications :

  • The target compound’s simple benzothiazole contrasts with fused triazole-benzothiazole systems (e.g., ), which may enhance metabolic stability but reduce synthetic accessibility.
  • Fluorination in increases electronegativity and target selectivity, whereas the nitro group in the target compound may act as a hydrogen-bond acceptor or electron-withdrawing group .

Substituent Effects: The dimethylaminoethyl group in the target compound and improves solubility and interaction with charged residues in binding pockets. In contrast, thiourea linkers in enhance antibacterial activity but may introduce toxicity risks.

Biological Activity Trends :

  • Compounds with benzothiazole-thiourea linkers (e.g., ) show broad-spectrum antibacterial activity, while sulfonyl-containing analogs (e.g., ) are more likely to inhibit enzymes like carbonic anhydrase. The target compound’s activity remains speculative but could align with these trends.

Research Findings and Data

Computational and Experimental Insights

  • Lipophilicity: The dimethylaminoethyl group in the target compound reduces logP compared to non-polar analogs (e.g., ), enhancing aqueous solubility .
  • Toxicity : Thiourea-containing analogs may exhibit higher hepatotoxicity due to metabolic liberation of thioureas, whereas the target compound’s amide linker is more stable.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅ClN₄O₂S
  • Molecular Weight : 304.81 g/mol
  • CAS Number : 1177362-00-3

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its effects on specific biological targets and pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, which is crucial for its therapeutic potential. For instance, it has been shown to interact with the Apelin receptor and the angiotensin II receptor, with an EC50 value greater than 100 µM, suggesting moderate affinity in biochemical assays .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare settings. The mechanism of action involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of the compound against cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, notably in breast cancer models (e.g., MCF-7 and MDA-MB-231), where it showed a synergistic effect when combined with doxorubicin .

The biological mechanisms by which this compound exerts its effects include:

  • Receptor Modulation : The compound is believed to modulate receptor activity, impacting signaling pathways associated with cell growth and survival.
  • Oxidative Stress Response : It may influence the Nrf2-Keap1 pathway, enhancing cellular defenses against oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of the compound on MDA-MB-231 cells, demonstrating significant cytotoxicity and apoptosis induction. The combination therapy with doxorubicin resulted in enhanced cell death compared to monotherapy .
  • Case Study on Antimicrobial Efficacy :
    • A comparative analysis of several benzothiazole derivatives revealed that this particular compound had superior antibacterial activity against resistant strains of bacteria, indicating its potential as a lead candidate for antibiotic development .

Data Summary Table

Biological ActivityTarget/EffectEC50/IC50 ValueReference
Enzyme InhibitionApelin Receptor>100 µM
Antimicrobial ActivityAcinetobacter baumanniiModerate
CytotoxicityMDA-MB-231 Cancer CellsSignificant

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